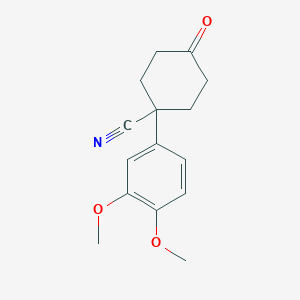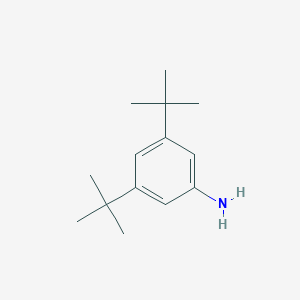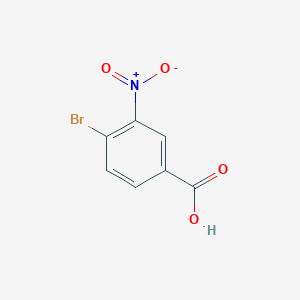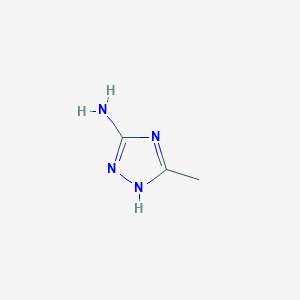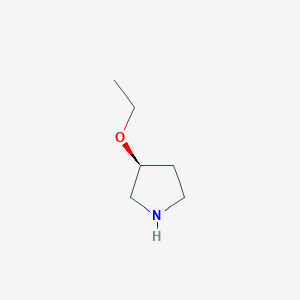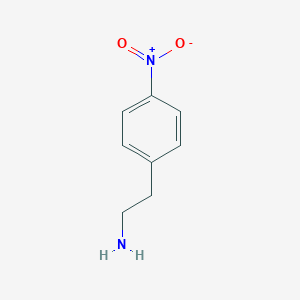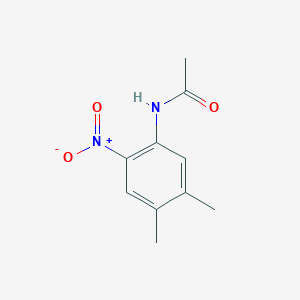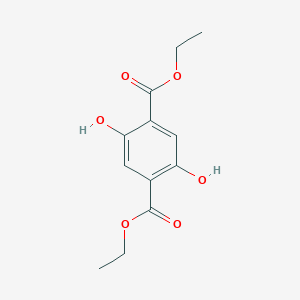
2,3,6-Tribromopyridine
Descripción general
Descripción
2,3,6-Tribromopyridine is an organic compound with the chemical formula C5H2Br3N. It is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at the 2nd, 3rd, and 6th positions of the pyridine ring. This compound is known for its use in various chemical reactions and its significance in scientific research .
Mecanismo De Acción
Target of Action
2,3,6-Tribromopyridine is a reactive chemical compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many organic reactions, including substitutions and additions.
Mode of Action
The compound interacts with its targets (nucleophiles) through cross-coupling reactions . It can react with amines, n-oxides, and alkoxides . Additionally, this compound can undergo halogenation reactions and can be protonated by phosphorus pentachloride to form an electrophilic species that can react with piperidine or methylamine .
Biochemical Pathways
For instance, it’s used as a biomolecule in cross-coupling reactions , which are fundamental in creating carbon-carbon bonds and are vital in the synthesis of various biochemical compounds.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties suggest that this compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s involved in. As a reactive chemical compound, it forms products that are useful in organic synthesis . For example, in cross-coupling reactions with alkenes, the reaction product isomerizes to give 1H-benzotriazole .
Análisis Bioquímico
Biochemical Properties
2,3,6-Tribromopyridine plays a significant role in biochemical reactions, particularly in cross-coupling reactions where it reacts with nucleophiles to form useful products. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound can also inhibit certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, this compound can interact with proteins and other biomolecules through halogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with ion channels and receptors, leading to changes in intracellular calcium levels and cell excitability. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting enzyme activity and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit cytochrome P450 enzymes by forming a complex with the heme group, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s ability to inhibit cytochrome P450 enzymes and disrupt cellular homeostasis. It is important to determine the appropriate dosage range to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolic reactions, including oxidation and reduction, to form more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate excretion from the body. The interactions of this compound with metabolic enzymes can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound can bind to plasma proteins, influencing its distribution in the bloodstream and its availability to target tissues. Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,6-Tribromopyridine can be synthesized through the bromination of pyridine derivatives. One common method involves the bromination of 2,6-dibromopyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Tribromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures .
Aplicaciones Científicas De Investigación
2,3,6-Tribromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Research involving this compound includes the development of new therapeutic agents and the study of their mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tribromopyridine: Another brominated pyridine derivative with bromine atoms at the 2nd, 3rd, and 5th positions.
2,6-Dibromopyridine: A compound with two bromine atoms at the 2nd and 6th positions.
3,5-Dibromopyridine: A compound with two bromine atoms at the 3rd and 5th positions
Uniqueness
2,3,6-Tribromopyridine is unique due to the specific positioning of its bromine atoms, which allows for selective reactions and the formation of distinct products. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
IUPAC Name |
2,3,6-tribromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQJQYLAIGWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604592 | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-92-8 | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of 2,3,6-tribromopyridine described in the research?
A1: The research focuses on confirming the structure of a tribromopyridine isomer resulting from the reaction of glutarimide with phosphorus pentabromide. The authors successfully synthesized and identified this compound by comparing its melting point with a sample prepared through a different method []. This confirmation is important for understanding the reactivity of glutarimide and the potential of this reaction to generate specific pyridine derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





